molecular formula C26H20N2O4S B11622673 (E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate

(E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate

Cat. No.: B11622673
M. Wt: 456.5 g/mol
InChI Key: KFRIPSJDSUEFPU-XTQSDGFTSA-N
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Description

1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzothiazole moiety, a hydroxy group, a methoxyphenyl group, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by the introduction of the hydroxy, methoxyphenyl, and methylbenzoyl groups through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE:

    1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(3-METHOXYPHENYL)-4-(4-CHLOROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group, leading to different chemical and biological properties.

    1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(3-METHOXYPHENYL)-4-(4-FLUOROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Contains a fluorobenzoyl group, which may enhance its stability and biological activity.

Uniqueness

The uniqueness of 1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound for various scientific research and industrial applications.

Properties

Molecular Formula

C26H20N2O4S

Molecular Weight

456.5 g/mol

IUPAC Name

(4E)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H20N2O4S/c1-15-10-12-16(13-11-15)23(29)21-22(17-6-5-7-18(14-17)32-2)28(25(31)24(21)30)26-27-19-8-3-4-9-20(19)33-26/h3-14,22,29H,1-2H3/b23-21+

InChI Key

KFRIPSJDSUEFPU-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC(=CC=C5)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC(=CC=C5)OC)O

Origin of Product

United States

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